2-Benzyl-5-methoxyisoindoline-1,3-dione

Descripción general

Descripción

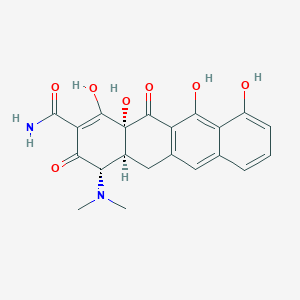

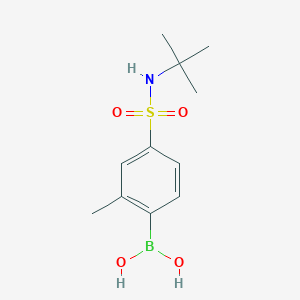

2-Benzyl-5-methoxyisoindoline-1,3-dione is a chemical compound with the molecular formula C16H13NO3 . It is a derivative of 5-Methoxyisoindoline-1,3-dione .

Synthesis Analysis

The synthesis of isoindoline-1,3-dione derivatives, including 2-Benzyl-5-methoxyisoindoline-1,3-dione, has been the subject of various studies . These compounds are typically synthesized using simple heating and relatively quick solventless reactions .Molecular Structure Analysis

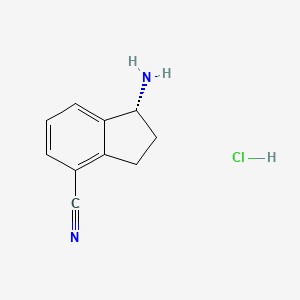

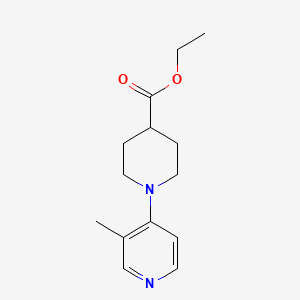

The molecular structure of 2-Benzyl-5-methoxyisoindoline-1,3-dione consists of a benzyl group attached to the 2-position and a methoxy group attached to the 5-position of the isoindoline-1,3-dione core .Aplicaciones Científicas De Investigación

HIV-1 Inhibition

2-Benzyl-5-methoxyisoindoline-1,3-dione has been investigated for its potential in inhibiting HIV-1. A study by Billamboz et al. (2011) explored its effectiveness as an inhibitor of HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase, revealing promising antiviral activity and selective inhibition properties (Billamboz et al., 2011).

Antimicrobial Activities

Research by Maigali et al. (2013) on the reactions of 2-Benzyl-5-methoxyisoindoline-1,3-dione with various phosphonium ylides demonstrated antimicrobial activities for the resulting compounds. This suggests its potential application in developing new antimicrobial agents (Maigali et al., 2013).

Anti-Inflammatory and Anti-Psoriasis Properties

Tang et al. (2018) synthesized several thalidomide derivatives, including 2-Benzyl-5-methoxyisoindoline-1,3-dione, and evaluated them for anti-inflammatory activity. These compounds showed improved inhibitory activities on TNF-α and IL-6 expression, indicating potential as anti-psoriasis agents (Tang et al., 2018).

Synthesis of Biodegradable Polyesteramides

Veld et al. (1992) explored the use of Morpholine-2,5-dione derivatives, including 2-Benzyl-5-methoxyisoindoline-1,3-dione, in the synthesis of polyesteramides with protected pendant functional groups. This research contributes to the field of biodegradable polymer synthesis (Veld et al., 1992).

Potential Antipsychotic Properties

Czopek et al. (2020) investigated 4-methoxy-1H-isoindole-1,3(2H)-dione derivatives as potential antipsychotics. Their study on various amine moieties of these compounds showed promising properties in inhibiting phosphodiesterase 10A and serotonin receptors, suggesting applications in schizophrenia treatment (Czopek et al., 2020).

Mecanismo De Acción

Target of Action

The primary targets of 2-Benzyl-5-methoxyisoindoline-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing a variety of physiological functions such as mood, reward, and motor control .

Mode of Action

2-Benzyl-5-methoxyisoindoline-1,3-dione interacts with its targets by modulating the dopamine receptors . This modulation results in changes in the signaling pathways associated with these receptors, which can lead to alterations in physiological responses .

Biochemical Pathways

The compound affects the dopaminergic pathways in the nervous system . By modulating the activity of dopamine receptors, it can influence the downstream effects of these pathways, potentially impacting mood, reward mechanisms, and motor control .

Pharmacokinetics

Like other similar compounds, itsAbsorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic potential .

Result of Action

The molecular and cellular effects of 2-Benzyl-5-methoxyisoindoline-1,3-dione’s action are primarily related to its modulation of dopamine receptors. This can result in changes in neuronal signaling and physiological responses . For instance, it has been suggested that the compound may have potential applications as an antipsychotic agent .

Action Environment

The action, efficacy, and stability of 2-Benzyl-5-methoxyisoindoline-1,3-dione can be influenced by various environmental factors. These could include the physiological environment (such as pH and temperature), the presence of other molecules, and the specific characteristics of the target cells .

Propiedades

IUPAC Name |

2-benzyl-5-methoxyisoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3/c1-20-12-7-8-13-14(9-12)16(19)17(15(13)18)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVOHZWHQWDVNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)N(C2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-benzyl-5-methoxyisoindoline-1,3-dione?

A1: The research paper describes 2-benzyl-5-methoxyisoindoline-1,3-dione as a molecule consisting of two primary planar components: the phthalimide system and a phenyl ring []. These components are connected but not coplanar, exhibiting a dihedral angle of 84.7° between them []. Additionally, a methoxy group is attached to the phthalimide system and lies almost within the same plane, evidenced by a C—C—O—C torsion angle of −171.5° []. This structural information is crucial for understanding potential interactions with other molecules or biological targets.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-butyl-1'-methyl-1-oxo-1,4-dihydro-2H-spiro[isoquinoline-3,4'-piperidine]-4-carboxylic acid](/img/structure/B1373828.png)

![3-benzyl-4-hydroxy-1-[2-(1H-imidazol-5-yl)ethyl]-2(1H)-pyridinone](/img/structure/B1373839.png)